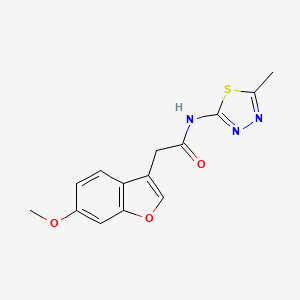
2,3-Dichloro-5-ethylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichloro-5-ethylpyridine is a chlorinated pyridine derivative with the molecular formula C7H7Cl2N
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-5-ethylpyridine typically involves the chlorination of 5-ethylpyridine. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at a temperature range of 0-50°C to ensure selective chlorination at the 2 and 3 positions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions: 2,3-Dichloro-5-ethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form this compound derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating (50-100°C).
Oxidation: Oxidizing agents (e.g., potassium permanganate), acidic or basic conditions, and controlled temperatures.
Reduction: Reducing agents (e.g., lithium aluminum hydride), inert atmosphere, and low temperatures.
Major Products:
Substitution: 2,3-diamino-5-ethylpyridine, 2,3-dithio-5-ethylpyridine.
Oxidation: 2,3-dichloro-5-formylpyridine, 2,3-dichloro-5-carboxypyridine.
Reduction: this compound derivatives with reduced functional groups.
科学研究应用
2,3-Dichloro-5-ethylpyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals due to its reactivity and versatility.
作用机制
The mechanism of action of 2,3-Dichloro-5-ethylpyridine involves its interaction with specific molecular targets and pathways. The compound’s chlorinated pyridine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
2,3-Dichloro-5-ethylpyridine can be compared with other chlorinated pyridine derivatives such as:
- 2,3-Dichloro-5-methylpyridine
- 2,3-Dichloro-5-trifluoromethylpyridine
- 2,3,5-Trichloropyridine
Uniqueness:
- This compound stands out due to its ethyl group, which imparts unique chemical properties and reactivity compared to its methyl and trifluoromethyl counterparts. This makes it particularly useful in specific synthetic applications and research contexts.
属性
分子式 |
C7H7Cl2N |
|---|---|
分子量 |
176.04 g/mol |
IUPAC 名称 |
2,3-dichloro-5-ethylpyridine |
InChI |
InChI=1S/C7H7Cl2N/c1-2-5-3-6(8)7(9)10-4-5/h3-4H,2H2,1H3 |
InChI 键 |
MHGROWBJPDMBGX-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(N=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(1-{1-Methyl-3-[1-methyl-5-(4-methylphenyl)pyrazol-4-yl]pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)piperidine](/img/structure/B12519636.png)
![5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;but-2-enedioic acid](/img/structure/B12519639.png)
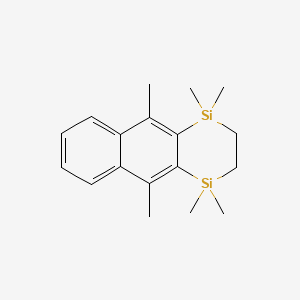
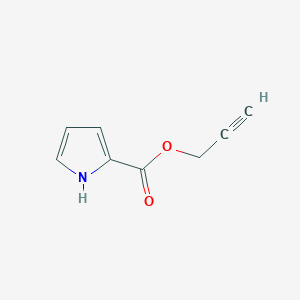
![3-[(tert-Butoxycarbonyl)amino]-2-sulfanylpropanoic acid](/img/structure/B12519658.png)
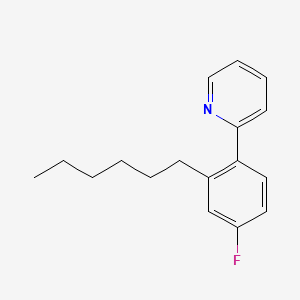


![3-[1-(Dimethylamino)ethyl]aniline](/img/structure/B12519680.png)
![4-[4-(Benzyloxy)-6-phenylpyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12519683.png)
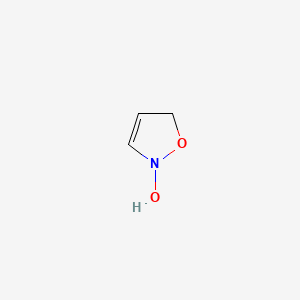
![3-[4-(2-Methylpropyl)phenyl]prop-2-enoic acid](/img/structure/B12519702.png)
![6,7-Dihydro-5H-indeno[2,1-c]isoquinolin-5-one](/img/structure/B12519724.png)
